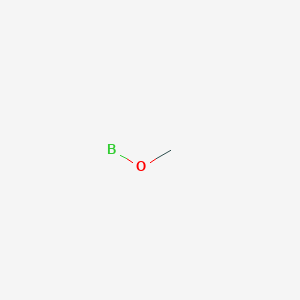

Borinic acid, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54098-92-9 |

|---|---|

Molecular Formula |

CH3BO |

Molecular Weight |

41.85 g/mol |

InChI |

InChI=1S/CH3BO/c1-3-2/h1H3 |

InChI Key |

ZQJCTSOMGUURGX-UHFFFAOYSA-N |

Canonical SMILES |

[B]OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Borinic Acid, Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of borinic acid, methyl esters (R₂B-OCH₃), valuable intermediates in organic chemistry. Borinic acid derivatives are increasingly utilized in cross-coupling reactions, as protecting groups, and in the development of novel therapeutic agents. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Core Synthetic Methodologies

The primary and most versatile method for the synthesis of borinic acid, methyl esters involves the sequential addition of organometallic reagents to a trialkoxyborane, typically trimethyl borate (B(OCH₃)₃). This approach allows for the controlled formation of both symmetrical and unsymmetrical borinic esters.

1. Synthesis via Organometallic Reagents:

The reaction of Grignard or organolithium reagents with trimethyl borate is a cornerstone of borinic ester synthesis. The stoichiometry of the organometallic reagent is critical in determining the product distribution. The sequential addition of two equivalents of an organometallic reagent to one equivalent of trimethyl borate leads to the formation of the desired borinic acid, methyl ester.

The general reaction is as follows:

2 R-M + B(OCH₃)₃ → R₂B-OCH₃ + 2 M-OCH₃ (where M = MgX or Li)

Careful control of reaction conditions, such as temperature and the rate of addition of the organometallic reagent, is crucial to prevent the formation of over-addition products (trialkyl/triarylboranes) or under-addition products (boronic esters).

Quantitative Data on Borinic Ester Synthesis

The following table summarizes the yields of various diarylborinic acid derivatives prepared via the reaction of organometallic reagents with trialkoxyboranes. This data is compiled from various sources to provide a comparative overview of the reaction's scope and efficiency.

| Organometallic Reagent (R-M) | Boron Reagent | Product (R₂B-OR') | Yield (%) | Reference |

| Phenylmagnesium bromide | Trimethyl borate | Diphenylthis compound | Not specified | [1] |

| p-Tolylmagnesium bromide | Tributyl borate | Di(p-tolyl)borinic acid, butyl ester | High | [2] |

| 2-Mesitylmagnesium bromide | Boron trifluoride etherate | Dimesitylborinic acid | 58 | [2] |

| 4-(Trifluoromethyl)phenyllithium | Boron trichloride | Bis(4-(trifluoromethyl)phenyl)borinic acid | Not specified | [2] |

| Vinyllithium (from styrene) | Trimethyl borate | (Styrenyl)(phenyl)this compound | Good | [2] |

Note: The synthesis of the final borinic acid often involves an in-situ hydrolysis or subsequent reaction of the intermediate borinic ester. Yields can be influenced by the specific trialkoxyborane used, with tributyl borate and triisopropyl borate sometimes affording higher yields than trimethyl borate due to reduced side reactions.[2]

Experimental Protocols

Synthesis of Diphenylthis compound via Phenyllithium and Trimethyl Borate

This protocol provides a detailed procedure for the synthesis of diphenylthis compound, a common diarylborinate.

Materials:

-

Bromobenzene

-

n-Butyllithium (in hexanes)

-

Trimethyl borate (B(OCH₃)₃)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Phenyllithium: A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional hour to ensure complete formation of phenyllithium.

-

Formation of the Borinic Ester: The freshly prepared phenyllithium solution is cooled to -78°C (dry ice/acetone bath). A solution of trimethyl borate (0.5 equivalents) in anhydrous THF is added dropwise to the phenyllithium solution, ensuring the internal temperature remains below -70°C. The reaction mixture is stirred at -78°C for 2 hours.

-

Second Addition of Phenyllithium: A second equivalent of the previously prepared phenyllithium solution is added dropwise to the reaction mixture at -78°C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diphenylthis compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Reaction Mechanism and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow for the synthesis of borinic acid, methyl esters.

Caption: Reaction mechanism for the synthesis of a this compound.

Caption: General experimental workflow for borinic ester synthesis.

Conclusion

The synthesis of borinic acid, methyl esters is a well-established yet continually evolving field. The reaction of organometallic reagents with trimethyl borate remains the most direct and widely used method. By carefully controlling the stoichiometry and reaction conditions, a diverse range of symmetrical and unsymmetrical borinic esters can be accessed. These compounds serve as versatile building blocks in modern organic synthesis, and a thorough understanding of their preparation is essential for researchers in drug discovery and materials science.

References

An In-depth Technical Guide to the Preparation of Methyl Diarylborinates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis of methyl diarylborinates, valuable reagents and intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation.

Introduction

Methyl diarylborinates are organoboron compounds characterized by a boron atom bonded to two aryl groups and a methoxy group. Their utility stems from their role as precursors to diarylborinic acids and their application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The synthesis of both symmetrical and unsymmetrical methyl diarylborinates is crucial for expanding the chemical space accessible to drug discovery and development programs. This guide focuses on the most prevalent and reliable methods for their preparation.

Core Synthetic Methodologies

The primary and most widely employed methods for the preparation of methyl diarylborinates involve the reaction of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, with organometallic reagents such as Grignard reagents or organolithium compounds.

Reaction with Grignard Reagents

The reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate is a robust and frequently used method for the synthesis of symmetrical methyl diarylborinates. The reaction proceeds through the sequential addition of two equivalents of the Grignard reagent to the boron center.

Reaction Scheme:

The choice of trialkyl borate can influence the reaction, with trimethyl borate being a common and cost-effective option.[1] The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.[2]

Reaction with Organolithium Reagents

Similar to Grignard reagents, aryllithium compounds (ArLi) can be used to synthesize methyl diarylborinates from trialkyl borates. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain cases but may also lead to over-addition or side reactions if not carefully controlled.

Reaction Scheme:

This method is also performed in an ethereal solvent under anhydrous conditions and at low temperatures.

Synthesis of Unsymmetrical Methyl Diarylborinates

The synthesis of unsymmetrical methyl diarylborinates (ArAr'B-OR) requires a more controlled, stepwise approach. One common strategy involves the sequential addition of two different Grignard reagents.[3][4] The first Grignard reagent is added to the trialkyl borate to form a monoaryl boronic ester intermediate, which is then reacted with a second, different Grignard reagent. Careful control of stoichiometry and reaction conditions is essential to prevent the formation of symmetrical byproducts.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of various methyl diarylborinates using the Grignard reagent method.

Table 1: Synthesis of Symmetrical Methyl Diarylborinates

| Aryl Group (Ar) | Borate Ester | Grignard Reagent | Solvent | Yield (%) | Reference |

| Phenyl | Trimethyl borate | Phenylmagnesium bromide | THF | 50-70% | [2] |

| 4-Methylphenyl | Trimethyl borate | 4-Methylphenylmagnesium bromide | THF | Not specified | |

| 1-Naphthyl | Trimethyl borate | 1-Naphthylmagnesium bromide | THF | ~65% | [2] |

Note: Yields can vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

General Considerations

All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent quenching of the reagents by moisture.

Synthesis of Methyl Diphenylborinate (Symmetrical)

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

-

Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature.

-

Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be applied.

-

Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trimethyl Borate:

-

In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve trimethyl borate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled trimethyl borate solution via the dropping funnel, maintaining the temperature below -60 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Synthesis of Unsymmetrical Methyl Diarylborinates (Conceptual Protocol)

This protocol outlines a general strategy for the synthesis of unsymmetrical methyl diarylborinates via sequential Grignard addition. Optimization of reaction conditions is likely necessary for specific substrates.

-

Formation of the Monoaryl Boronic Ester Intermediate:

-

Prepare the first Grignard reagent (ArMgX) as described above.

-

In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.

-

Slowly add one equivalent of the first Grignard reagent to the trimethyl borate solution, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a defined period (e.g., 1-2 hours) to allow for the formation of the monoaryl boronic ester.

-

-

Addition of the Second Grignard Reagent:

-

Prepare the second, different Grignard reagent (Ar'MgX).

-

Slowly add one equivalent of the second Grignard reagent to the reaction mixture containing the monoaryl boronic ester intermediate at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described for the symmetrical synthesis. Careful chromatographic separation will likely be required to isolate the desired unsymmetrical product from any symmetrical byproducts.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of methyl diarylborinates.

Caption: Synthesis of Symmetrical Methyl Diarylborinates via Grignard Reagents.

References

- 1. nbinno.com [nbinno.com]

- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides [organic-chemistry.org]

- 4. Sequential addition reactions of two molecules of Grignard reagents to thioformamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties of Methyl Dimethylborinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dimethylborinate, also known as dimethylborinic acid methyl ester, is an organoboron compound with the chemical formula C₃H₉BO. As a member of the borinic acid ester class, it serves as a versatile reagent and intermediate in organic synthesis. Its utility stems from the unique electronic properties of the boron atom, which can engage in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties of methyl dimethylborinate, detailed experimental protocols for its synthesis, and a summary of its spectroscopic and physical data.

Chemical and Physical Properties

Methyl dimethylborinate is a trivalent organoboron compound. The boron atom is bonded to two methyl groups and a methoxy group.

Table 1: Physical and Chemical Properties of Methyl Dimethylborinate

| Property | Value |

| CAS Number | 4443-43-0[1] |

| Molecular Formula | C₃H₉BO[1] |

| Molecular Weight | 71.91 g/mol [1] |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

| Solubility | Soluble in most organic solvents. |

Synthesis of Methyl Dimethylborinate

A common and effective method for the synthesis of methyl dimethylborinate involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with a trialkoxyborane, such as trimethoxyborane. This reaction proceeds through the formation of a borate complex, which is subsequently treated with an acid to yield the desired borinic ester.

Experimental Protocol: Synthesis from Methylmagnesium Bromide and Trimethoxyborane

This protocol is based on established methods for the preparation of boronic and borinic esters from Grignard reagents and trialkoxyboranes.

Materials:

-

Trimethoxyborane (B(OCH₃)₃)

-

Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (HCl) in diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: To the flask, add a solution of trimethoxyborane in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

-

Grignard Reaction: Slowly add a solution of methylmagnesium bromide in diethyl ether to the stirred trimethoxyborane solution via syringe. The addition should be carried out dropwise to control the reaction temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Acidification: Cool the reaction mixture back to 0 °C and slowly add a solution of anhydrous hydrogen chloride in diethyl ether. This step protonates the intermediate borate complex.

-

Workup: After acidification, a white precipitate of magnesium salts will form. Add anhydrous sodium sulfate to the mixture to remove any water. Filter the mixture through a pad of Celite to remove the solids.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product can then be purified by distillation under reduced pressure to yield pure methyl dimethylborinate.

Safety Precautions:

-

All manipulations should be performed under an inert atmosphere due to the moisture sensitivity of the reagents.

-

Grignard reagents are highly reactive and pyrophoric; handle with extreme care.

-

Anhydrous solvents and reagents are essential for the success of the reaction.

-

Work in a well-ventilated fume hood.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of methyl dimethylborinate. The following tables summarize the expected chemical shifts for ¹H, ¹³C, and ¹¹B NMR spectroscopy based on typical values for similar organoboron compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for Methyl Dimethylborinate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| B-CH ₃ | ~0.2 - 0.8 | Singlet |

| O-CH ₃ | ~3.4 - 3.7 | Singlet |

Table 3: Predicted ¹³C NMR Spectroscopic Data for Methyl Dimethylborinate

| Carbon | Chemical Shift (δ, ppm) |

| B-C H₃ | ~0 - 10 (broad) |

| O-C H₃ | ~50 - 55 |

Table 4: Predicted ¹¹B NMR Spectroscopic Data for Methyl Dimethylborinate

| Nucleus | Chemical Shift (δ, ppm) |

| ¹¹B | ~50 - 60 |

Note on Spectroscopic Data: The chemical shifts for carbons and protons directly attached to boron can be broad due to the quadrupolar nature of the boron-11 nucleus. The ¹¹B NMR spectrum is expected to show a single, relatively broad peak in the region typical for tricoordinate borinic esters.

Reactivity and Applications

Borinic acid esters are valuable intermediates in organic synthesis. The boron-carbon bonds can participate in various coupling reactions, and the borinic ester moiety can be transformed into other functional groups.

-

Suzuki-Miyaura Coupling: While less common than boronic acids, borinic acids and their esters can in principle participate in palladium-catalyzed cross-coupling reactions.

-

Oxidation: The boron-carbon bonds can be oxidized, for example with hydrogen peroxide, to yield alcohols.

-

Lewis Acidity: The boron atom in methyl dimethylborinate is a Lewis acid and can form adducts with Lewis bases.

Handling and Storage

Methyl dimethylborinate is expected to be sensitive to moisture and air. Therefore, it should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store the compound in a tightly sealed container in a cool, dry place.

Conclusion

Methyl dimethylborinate is a fundamental organoboron compound with significant potential in synthetic organic chemistry. This guide has provided a summary of its key chemical properties, a detailed protocol for its synthesis, and an overview of its expected spectroscopic characteristics and reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate all of its physical and chemical properties.

References

Spectroscopic Characterization of Methyl Borinates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize methyl borinates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with these organoboron compounds. This document details the principles, experimental protocols, and data interpretation for the key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Methyl Borinates

Methyl borinates, characterized by the general structure R₂B-OCH₃, are a class of organoboron compounds that serve as important intermediates in organic synthesis. Their reactivity and stability are highly dependent on the nature of the 'R' groups, which can be alkyl or aryl substituents. Due to their sensitivity to air and moisture, proper handling and characterization techniques are crucial for their effective use in synthetic chemistry. Spectroscopic methods provide essential information regarding their structure, purity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of methyl borinates. A combination of ¹¹B, ¹H, and ¹³C NMR experiments provides a complete picture of the molecule.

Data Presentation

The following tables summarize typical NMR spectroscopic data for a representative methyl borinate, methyl diphenylborinate (Ph₂B-OCH₃), and related compounds.

Table 1: ¹¹B, ¹H, and ¹³C NMR Chemical Shifts (δ) in ppm

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Methyl Diphenylborinate (analog)¹ | ¹¹B | 28.0 | CDCl₃ |

| ¹H | 7.32-7.44 (m, Ar-H), 3.50 (s, OCH₃) | CDCl₃ | |

| ¹³C | 135.3, 132.4, 128.1, 128.0 (Ar-C), 55.9 (OCH₃) | CDCl₃ | |

| Trimethylamine carboxyborane² | ¹¹B | -10.29 (t) | DMSO |

| ¹H | 2.86 (s, N(CH₃)₃), 1.38-2.72 (br m, BH₂) | DMSO | |

| ¹³C | 51.78 (N(CH₃)₃) | DMSO |

¹Data for a structurally related boronic ester of 1,8-naphthalenediol.[1] ²A related organoboron compound.[1]

Table 2: Coupling Constants (J) in Hz

| Compound | Nuclei | Coupling Constant (Hz) |

| Trimethylamine carboxyborane² | ¹¹B-¹H | ~96 |

Experimental Protocols

Protocol 1: NMR Sample Preparation of Air-Sensitive Methyl Borinates

Due to their sensitivity to air and moisture, methyl borinates must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

-

Solvent Preparation: Use deuterated solvents that have been thoroughly dried and degassed. Solvents can be dried over molecular sieves or by distillation from an appropriate drying agent. Degassing can be achieved by several freeze-pump-thaw cycles.

-

Sample Weighing: Inside a glovebox, accurately weigh the methyl borinate sample into a small vial.

-

Dissolution: Add the desired volume of the dried, degassed deuterated solvent to the vial to dissolve the sample.

-

Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution into a J-Young NMR tube or a standard NMR tube fitted with a sealable cap (e.g., a suba-seal septum). J-Young tubes are recommended for long-term experiments or if the sample is to be recovered.

-

Sealing: Securely seal the NMR tube before removing it from the glovebox.

-

External Cleaning: Before inserting the tube into the NMR spectrometer, wipe the outside of the tube with a tissue dampened with a suitable solvent (e.g., isopropanol) to remove any contaminants.

Protocol 2: Acquisition of NMR Spectra

-

Spectrometer Setup: Tune and lock the NMR spectrometer using the deuterated solvent.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. It is highly recommended to use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[2][3] The chemical shifts are referenced to an external standard, typically BF₃·OEt₂.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For methyl borinates, it is particularly useful for confirming the presence of the B-O and C-H bonds.

Data Presentation

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| B-O | Stretch | 1310 - 1350 | Strong |

| C-H (Aryl) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C-O | Stretch | 1000 - 1300 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

Experimental Protocols

Protocol 3: IR Sample Preparation for Air-Sensitive Methyl Borinates (ATR-FTIR in a Glovebox)

Attenuated Total Reflectance (ATR) is the preferred method for air-sensitive compounds as it requires minimal sample preparation.

-

Instrument Setup: If available, place an ATR-FTIR spectrometer inside a glovebox. Alternatively, an external spectrometer with a fiber-optic probe can be used, with the probe head placed inside the glovebox.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small amount of the neat methyl borinate sample directly onto the ATR crystal. For solid samples, ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane or toluene) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of fragmentation patterns.

Data Presentation

Table 4: Expected Mass Spectrometry Fragmentation Patterns for Methyl Diphenylborinate (Ph₂B-OCH₃)

| m/z | Fragment Ion | Description |

| [M]⁺ | [Ph₂B-OCH₃]⁺ | Molecular Ion |

| [M-15]⁺ | [Ph₂B-O]⁺ | Loss of a methyl radical |

| [M-31]⁺ | [Ph₂B]⁺ | Loss of a methoxy radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Protocol 4: Mass Spectrometry Sample Preparation for Hydrolytically Unstable Compounds

-

Solvent Selection: Dissolve the methyl borinate in a volatile, anhydrous aprotic solvent (e.g., dichloromethane or toluene) to prepare a dilute solution (typically in the µg/mL to ng/mL range).

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. ESI is generally preferred for its soft ionization, which often preserves the molecular ion.

-

Direct Infusion: For a quick analysis, the sample solution can be directly infused into the mass spectrometer using a syringe pump. This minimizes the sample's exposure to potentially protic mobile phases used in liquid chromatography.

-

LC-MS (if necessary): If chromatographic separation is required, use a non-polar stationary phase and anhydrous, aprotic mobile phases. The analysis should be performed promptly after sample preparation.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion and key fragments.

Visualization of the Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a newly synthesized methyl borinate.

Caption: Logical workflow for the spectroscopic characterization of methyl borinates.

Conclusion

The spectroscopic characterization of methyl borinates requires a multi-technique approach, with NMR, IR, and mass spectrometry each providing complementary and essential information. Due to the air and moisture sensitivity of these compounds, meticulous sample handling under inert conditions is paramount for obtaining high-quality, reliable data. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists, enabling the accurate and comprehensive characterization of this important class of organoboron compounds.

References

Methyl Boronic Acid: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Methyl boronic acid, a fundamental building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires careful handling and a thorough understanding of its stability profile to ensure successful and reproducible experimental outcomes. This technical guide provides an in-depth overview of the core stability and handling considerations for methyl boronic acid, summarizing available quantitative data, outlining experimental protocols for stability assessment, and illustrating key concepts through diagrams.

Core Concepts in Stability

The stability of methyl boronic acid is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The presence of moisture and certain pH conditions can significantly impact its shelf-life and performance in reactions.

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively decomposing the boronic acid. This reaction is known to be catalyzed by both acids and bases. While simple alkyl boronic acids are generally more stable at neutral pH, deviations towards acidic or basic conditions can accelerate this degradation pathway.

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts. This process can be influenced by the presence of oxidizing agents and exposure to air over extended periods.

The formation of boronic acid esters, particularly with diols, is a common strategy to enhance stability. These esters protect the boronic acid moiety from both protodeboronation and oxidation. N-methyliminodiacetic acid (MIDA) esters are a notable class of "caged" boronic acids that exhibit exceptional benchtop stability and can release the active boronic acid in a controlled manner under specific reaction conditions.

Quantitative Stability Data

| Parameter | Condition | Observation | Citation |

| Storage Temperature | Refrigerated (Store below 4°C/39°F) | Recommended for long-term storage to minimize degradation. | |

| Inert Atmosphere | Store under nitrogen | Recommended to prevent oxidation. | |

| Moisture | Exposure to moist air or water | Should be avoided as it can lead to hydrolysis and decomposition. | |

| pH | Neutral pH | Generally, boronic acids are most stable. Acidic or basic conditions can catalyze protodeboronation. | |

| Solvent (in solution) | -80°C, 6 months; -20°C, 1 month (stored under nitrogen) | Provides a general guideline for the stability of boronic acids in solution. |

Handling and Storage Recommendations

Proper handling and storage are critical to maintaining the integrity of methyl boronic acid.

| Aspect | Recommendation | Citation |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing. | |

| Ventilation | Use in a well-ventilated area or with appropriate exhaust ventilation. | |

| Handling | Minimize dust generation and accumulation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. | |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep refrigerated and protected from moisture. Storing under an inert atmosphere like nitrogen is recommended. | |

| Incompatibilities | Strong oxidizing agents, strong acids. | |

| Spills | Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions. |

Experimental Protocols for Stability Assessment

Assessing the stability of methyl boronic acid is crucial for quality control and reaction optimization. The following are generalized protocols for common analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assay

A stability-indicating HPLC method is designed to separate the intact methyl boronic acid from its potential degradation products.

-

Objective: To quantify the amount of methyl boronic acid and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH).

-

Instrumentation: A standard HPLC system with a UV or a Refractive Index (RI) detector.

-

Column: A reverse-phase C18 column is often a good starting point. The choice of stationary phase can be critical to minimize on-column hydrolysis.

-

Mobile Phase: A mixture of acetonitrile and water is common. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability. The use of a mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronate esters.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection can be challenging for methyl boronic acid due to the lack of a strong chromophore. An RI detector is a suitable alternative.

-

Procedure:

-

Prepare a stock solution of methyl boronic acid in a suitable solvent (e.g., acetonitrile).

-

Subject aliquots of the solution to different stress conditions (e.g., heat, acid, base, oxidizing agent).

-

At specified time points, inject the samples onto the HPLC system.

-

Monitor the peak area of the methyl boronic acid peak and any new peaks that appear, which may correspond to degradation products.

-

Calculate the percentage of remaining methyl boronic acid at each time point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy can be a powerful tool for monitoring the degradation of methyl boronic acid in solution.

-

Objective: To qualitatively and semi-quantitatively observe the disappearance of the methyl boronic acid signal and the appearance of signals from degradation products.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which methyl boronic acid is soluble (e.g., D₂O, DMSO-d₆).

-

Procedure:

-

Dissolve a known amount of methyl boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to identify the characteristic signals of methyl boronic acid.

-

Subject the NMR tube to the desired stress condition (e.g., by adding a drop of acid or base, or by heating).

-

Acquire subsequent ¹H NMR spectra at regular intervals.

-

Integrate the signals of methyl boronic acid and any new signals to monitor the progress of the degradation.

-

Visualizing Key Concepts

Logical Flow of Stability Assessment

This diagram illustrates the general workflow for assessing the stability of methyl boronic acid.

The Lewis Acidity of Borinic Acid Methyl Esters: A Technical Guide for Drug Development Professionals

Executive Summary

Borinic acids and their esters are emerging as critical pharmacophores in modern drug design, largely owing to the unique Lewis acidic character of the boron atom. This technical guide provides an in-depth exploration of the Lewis acidity of borinic acid methyl esters, a class of organoboron compounds with significant potential in therapeutic development. While quantitative Lewis acidity data for borinic acid methyl esters are not extensively documented in peer-reviewed literature, this paper synthesizes the foundational principles, experimental methodologies for characterization, and the biological implications of their Lewis acidic nature by drawing parallels with the more extensively studied boronic acids and their esters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of borinic acid derivatives in their therapeutic programs.

Introduction to Borinic Acids and their Lewis Acidity

Organoboron compounds, particularly boronic acids (R-B(OH)₂) and their esters, have garnered substantial interest in medicinal chemistry. The approval of drugs like Bortezomib, a proteasome inhibitor, has highlighted the therapeutic potential of the boron atom. Borinic acids (R₂BOH) and their esters, such as borinic acid methyl esters (R₂B-OCH₃), represent a class of organoboron compounds with distinct electronic properties.

The key to their biological activity lies in the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making it a potent Lewis acid. This allows it to accept a pair of electrons from a Lewis base, such as the nitrogen or oxygen atoms found in the amino acid residues of enzyme active sites. This reversible covalent interaction is a cornerstone of their mechanism of action as enzyme inhibitors.[1][2]

Generally, the Lewis acidity of organoboron compounds follows the trend: boranes > borinic acids > boronic acids. The substitution of hydroxyl or alkoxy groups with alkyl or aryl moieties enhances the Lewis acidity by reducing the electron-donating mesomeric effect of the oxygen atoms. Consequently, borinic acid esters are expected to be more potent Lewis acids than their boronic ester counterparts.

Quantitative Assessment of Lewis Acidity

The most widely accepted method for quantifying the Lewis acidity of organoboron compounds is the Gutmann-Beckett method.[3][4] This technique utilizes triethylphosphine oxide (TEPO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the Acceptor Number (AN) of a Lewis acid.[5] The AN is a dimensionless quantity that reflects the electrophilic character of the compound.

The AN is calculated based on the change in the ³¹P NMR chemical shift of TEPO upon formation of an adduct with the Lewis acid, according to the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of the TEPO-Lewis acid adduct and 41.0 ppm is the chemical shift of free TEPO in a non-coordinating solvent like hexane.[3]

Comparative Lewis Acidity Data

As previously noted, specific Acceptor Number data for borinic acid methyl esters are scarce in the literature. However, data for related organoboron compounds provide a valuable framework for understanding their relative Lewis acidities. The following table summarizes AN values for a range of boronic esters and other relevant boron compounds, illustrating the impact of substitution on Lewis acidity.

| Compound Class | Example Compound | Acceptor Number (AN) | Reference |

| Boronic Esters | Phenylboronic acid catechol ester | 51.5 | [3] |

| 2-Fluorophenylboronic acid catechol ester | 57.3 | [3] | |

| 3,5-Bis(trifluoromethyl)phenylboronic acid catechol ester | 65.1 | [3] | |

| Triarylboranes | Triphenylborane | 55.6 | [3] |

| Tris(pentafluorophenyl)borane | 81.6 | [3] | |

| Boron Halides | Boron trifluoride (in C₆H₆) | 88.9 | [3] |

| Boron trichloride (in C₆H₆) | 105.6 | [3] |

This table presents data for comparative purposes to illustrate trends in Lewis acidity among different classes of organoboron compounds.

Another important method for assessing Lewis acidity, particularly in computational chemistry, is the calculation of the Fluoride Ion Affinity (FIA). This method determines the energy released upon the formation of a complex between the Lewis acid and a fluoride ion. Higher FIA values correspond to stronger Lewis acidity.

Experimental Protocols

Determination of Acceptor Number via the Gutmann-Beckett Method

This protocol outlines the general procedure for determining the AN of a borinic acid methyl ester.

Materials:

-

Borinic acid methyl ester of interest

-

Triethylphosphine oxide (TEPO)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)

-

NMR tubes and spectrometer capable of ³¹P NMR

Procedure:

-

Preparation of the TEPO solution: Prepare a stock solution of TEPO in the chosen anhydrous solvent at a known concentration (e.g., 0.025 M).

-

Measurement of free TEPO chemical shift: Record the ³¹P NMR spectrum of the TEPO solution. The chemical shift of the free TEPO should be recorded.

-

Preparation of the Lewis acid solution: In a separate, dry NMR tube, dissolve a known quantity of the borinic acid methyl ester in the same anhydrous solvent to create a solution of known concentration (e.g., 0.025 M).

-

Formation of the adduct: Add an equimolar amount of the TEPO solution to the borinic acid methyl ester solution in the NMR tube.

-

Measurement of the adduct chemical shift: Record the ³¹P NMR spectrum of the mixture. The new chemical shift corresponding to the TEPO-borinic acid methyl ester adduct should be recorded. To account for equilibria, it is recommended to perform a titration, adding increasing amounts of the borinic acid ester and extrapolating to infinite excess of the Lewis acid.[5]

-

Calculation of the Acceptor Number: Use the formula provided in Section 2 to calculate the AN from the observed chemical shift of the adduct.

Visualizing Interactions and Workflows

Lewis Acid-Base Adduct Formation

The fundamental interaction of a borinic acid methyl ester with a Lewis base, such as an amino acid residue in an enzyme's active site, can be depicted as the formation of a tetrahedral adduct.

Caption: Formation of a tetrahedral Lewis adduct.

Experimental Workflow for Gutmann-Beckett Method

The process of determining the Acceptor Number follows a clear experimental path.

References

- 1. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. magritek.com [magritek.com]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of borinic acid methyl esters in organic solvents. Recognizing the current landscape of available literature, this document focuses on providing robust experimental protocols and general solubility trends observed for related boronic acid derivatives, empowering researchers to determine solubility for their specific compounds of interest.

Introduction

Borinic acid esters are valuable intermediates and building blocks in organic synthesis, finding applications in cross-coupling reactions, sensing, and materials science. Within the pharmaceutical and drug development sectors, the broader class of boronic acid derivatives has gained significant attention. Understanding the solubility of these compounds is paramount for reaction optimization, purification, formulation, and biological screening.

General Solubility Characteristics of Boron-Based Esters

Generally, the solubility of boronic and borinic acid esters is influenced by the nature of the organic substituents on the boron atom and the properties of the solvent. The esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids. For instance, phenylboronic acid pinacol ester and azaester demonstrate enhanced solubility in various organic solvents over phenylboronic acid itself.[1][2][3]

Observations from studies on phenylboronic acid and its cyclic esters in solvents such as chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane indicate that solubility is generally higher in more polar solvents.[1][4] For example, for both pinacol and azaester derivatives of phenylboronic acid, the highest solubility is observed in chloroform and the lowest in hydrocarbons like methylcyclohexane.[1][2][3]

Solubility Data for Borinic Acid Esters and Related Compounds

The following table summarizes the available qualitative and quantitative solubility data for borinic acid esters and closely related boronic acid esters in various organic solvents. It is important to note the scarcity of quantitative data for borinic acid methyl esters, and thus, data for other esters are included to provide a broader understanding.

| Compound Name | Solvent | Solubility | Temperature (°C) | Source |

| 2-Aminoethyl diphenylborinate | Ethanol | ~ 5 mg/mL | Not Specified | Cayman Chemical Product Information |

| 2-Aminoethyl diphenylborinate | DMSO | ~ 20 mg/mL | Not Specified | Cayman Chemical Product Information |

| 2-Aminoethyl diphenylborinate | Dimethylformamide (DMF) | ~ 20 mg/mL | Not Specified | Cayman Chemical Product Information |

| Phenylboronic acid pinacol ester | Chloroform | High | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid pinacol ester | 3-Pentanone | High | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid pinacol ester | Acetone | High | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid pinacol ester | Dipropyl ether | High | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid pinacol ester | Methylcyclohexane | Low | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid azaester | Chloroform | Very Good | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid azaester | 3-Pentanone | Good | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid azaester | Dipropyl ether | Low | Not Specified | Leszczyński et al., 2020[1] |

| Phenylboronic acid azaester | Methylcyclohexane | Low | Not Specified | Leszczyński et al., 2020[1] |

Experimental Protocol for Solubility Determination: The Dynamic Method

The following is a detailed methodology for determining the solubility of borinic acid methyl esters in organic solvents, adapted from the dynamic method described by Leszczyński et al. (2020).[1][2][3] This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

4.1. Materials and Apparatus

-

Borinic acid methyl ester: The compound of interest, purified to a high degree.

-

Organic solvents: High-purity, anhydrous solvents.

-

Analytical balance: With a precision of at least 0.1 mg.

-

Glass vials or test tubes: With airtight seals.

-

Magnetic stirrer and stir bars.

-

Controlled temperature bath: With a programmable temperature ramp and a precision of ±0.1 °C.

-

Luminance probe or a turbidity sensor: To detect the disappearance of solid particles. Alternatively, visual observation can be used, though it may be less precise.

-

Thermometer or thermocouple: Calibrated, with a precision of ±0.1 °C.

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of the borinic acid methyl ester into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate to ensure good mixing.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.

-

Monitor the turbidity of the solution using the luminance probe or by visual inspection.

-

The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the borinic acid methyl ester in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.

-

The resulting solubility curve provides the equilibrium solubility of the borinic acid methyl ester in the chosen solvent over a range of temperatures.

-

4.3. Considerations for Air-Sensitive Compounds

Many borinic acid esters are sensitive to moisture and air. For such compounds, the experimental setup should be modified to maintain an inert atmosphere.

-

All sample preparation steps should be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).

-

Solvents should be thoroughly dried and degassed prior to use.

-

The vials used for solubility measurements should be flame-dried under vacuum and backfilled with an inert gas before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Conclusion

While quantitative solubility data for borinic acid methyl esters in organic solvents remains a developing area of research, the principles governing the solubility of related boronic acid esters provide a solid foundation for solvent selection. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the solubility of their specific borinic acid methyl esters, enabling them to optimize reaction conditions, purification processes, and formulation strategies in their drug discovery and development endeavors. The generation of more comprehensive solubility data for this important class of compounds will undoubtedly be a valuable contribution to the scientific community.

References

A Technical Guide to Quantum Chemical Calculations on Methyl Borinates for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their esters, including methyl borinates, are of significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, has positioned them as crucial pharmacophores in a range of therapeutic agents, including enzyme inhibitors and diagnostic sensors. The boron atom's electronic properties, transitioning from a trigonal sp² hybridization to a tetrahedral sp³ state upon binding, are central to their mechanism of action.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of these compounds at the atomic level.[2] By modeling molecular geometries, reaction pathways, and electronic structures, these computational methods provide profound insights that can accelerate the rational design of novel borinate-based drugs. This guide details the application of quantum chemical calculations to the study of methyl borinates, offering a summary of computational protocols, key findings, and their implications for drug discovery.

Core Computational Methodologies: The "Digital Experiment"

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For boronic acid derivatives, DFT has been shown to provide a reliable balance between computational cost and accuracy.[1][3]

Experimental Protocol: A Typical DFT Workflow

A standard computational protocol for investigating methyl borinates involves several key steps. The workflow begins with the construction of an initial 3D molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on this optimized structure to predict various properties.

References

The Dawn of a New Era in Synthesis: A Technical Guide to Novel Reactions of Borinic Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis is in a constant state of evolution, driven by the pursuit of more efficient, selective, and sustainable methods for constructing complex molecules. Within this landscape, organoboron compounds have emerged as indispensable tools, with borinic acid derivatives, particularly their methyl esters, carving out a significant niche. This technical guide delves into the recent groundbreaking discoveries in the reactivity of borinic acid methyl esters, offering a comprehensive overview of novel transformations, detailed experimental protocols, and their potential to revolutionize drug discovery and development.

Introduction: The Rise of Borinic Acid Methyl Esters

Borinic acids [R₂B(OH)] and their ester derivatives represent a class of organoboron compounds distinguished by the presence of two carbon-boron bonds. This unique structural feature imparts enhanced Lewis acidity compared to their boronic acid counterparts, opening up a rich and diverse landscape of chemical reactivity. While historically less explored, recent years have witnessed a surge in research, unveiling a plethora of novel applications for these versatile reagents in cross-coupling reactions, catalysis, and the synthesis of complex molecular architectures for medicinal chemistry and materials science. This guide will focus on the most recent and impactful of these discoveries.

Novel Synthetic Methodologies

Recent advancements have led to the development of highly efficient and practical methods for the synthesis of borinic acids and their esters. These methods provide access to a wide range of structurally diverse compounds, setting the stage for the exploration of their novel reactivity.

Palladium-Catalyzed Diaryl-ation of Diethylaminoborane

A significant breakthrough has been the development of a palladium-catalyzed diarylation of diethylaminoborane for the synthesis of symmetrical diarylborinic acids. This method offers a straightforward and efficient route to these valuable compounds.

Table 1: Synthesis of Diarylborinic Acids via Palladium-Catalyzed Diarylation

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodotoluene | Di(p-tolyl)borinic acid | 85 |

| 2 | 4-Iodoanisole | Bis(4-methoxyphenyl)borinic acid | 78 |

| 3 | 1-Iodonaphthalene | Di(1-naphthyl)borinic acid | 65 |

| 4 | 2-Iodothiophene | Di(2-thienyl)borinic acid | 72 |

Organometallic Addition to Boronic Esters for Non-Symmetrical Borinic Acids

The synthesis of non-symmetrical borinic acids has been achieved through the addition of organometallic reagents to boronic esters. This approach allows for the controlled introduction of two different organic substituents on the boron atom, providing access to a broader range of molecular scaffolds.

Table 2: Synthesis of Acyclic Non-Symmetrical Borinic Acids

| Entry | Organometallic Reagent | Boronic Ester Partner | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Phenyllithium | Methyl 4-tolylboronate | Methyl(phenyl)(p-tolyl)borinate | 75 | | 2 | n-Butyllithium | Methyl phenylboronate | (n-Butyl)(phenyl)borinic acid methyl ester | 68 | | 3 | 2-Thienyllithium | Methyl 4-methoxyphenylboronate | Methyl(4-methoxyphenyl)(2-thienyl)borinate | 70 |

Detailed Experimental Protocols

To facilitate the adoption of these novel methods, detailed experimental protocols for key reactions are provided below.

General Procedure for Palladium-Catalyzed Diaryl-ation of Diethylaminoborane

To a solution of the aryl halide (1.0 mmol) and diethylaminoborane (0.5 mmol) in anhydrous toluene (5 mL) is added Pd(PPh₃)₄ (0.025 mmol) and K₃PO₄ (1.5 mmol). The reaction mixture is heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diarylborinic acid.

General Procedure for the Synthesis of Non-Symmetrical Borinic Acid Methyl Esters

To a solution of the boronic ester (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added the organolithium reagent (1.05 mmol) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the corresponding non-symmetrical borinic acid methyl ester.

Visualization of a Key Synthetic Workflow

The application of these novel reactions is best illustrated through a synthetic workflow. The following diagram outlines a representative multi-step synthesis of a potential pharmaceutical intermediate, where the formation of a non-symmetrical borinic acid ester is a crucial step.

Methodological & Application

Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful C(sp³)-C(sp²) bond-forming methodology is of significant interest for the introduction of a methyl group, a crucial substituent in many pharmaceutical and agrochemical compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employed for the coupling of aryl and vinyl boronic acids (C(sp²)-C(sp²)), its application to alkylboronic acids, such as methylboronic acid, for C(sp³)-C(sp²) bond formation has gained significant traction. The methylation of aryl and heteroaryl halides via this method offers a direct and versatile route to a wide array of methylated products.

This document outlines the key considerations, reaction conditions, and detailed experimental protocols for performing Suzuki-Miyaura coupling reactions with methylboronic acid.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The use of an alkylboronic acid like methylboronic acid introduces specific challenges, primarily a slower rate of transmetalation compared to its aryl counterparts.

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[1]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Critical Parameters for Successful Coupling:

-

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for efficient C(sp³)-C(sp²) coupling. Bulky, electron-rich phosphine ligands often promote the reaction.[4][5]

-

Base: The base plays a critical role in the activation of the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides.[6]

-

Solvent: A variety of organic solvents can be employed, often in combination with water, to facilitate the dissolution of both the organic and inorganic reagents. Common choices include toluene, dioxane, and tetrahydrofuran (THF).[6]

-

Methylboronic Acid Source: While methylboronic acid can be used directly, it often exists in equilibrium with its trimeric anhydride, trimethylboroxine. In some cases, using trimethylboroxine directly can be advantageous.[7] Alternatively, more stable derivatives like potassium methyltrifluoroborate can be employed.[8]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from the literature for the Suzuki-Miyaura coupling of methylboronic acid and its derivatives with various organic halides.

Table 1: Suzuki-Miyaura Coupling of Methylboronic Acid with Alkyl Bromides *

| Entry | Alkyl Bromide | Product | Yield (%) |

| 1 | 1-Bromooctane | n-Nonane | 85 |

| 2 | 1-Bromodecane | n-Undecane | 82 |

| 3 | 1-Bromododecane | n-Tridecane | 80 |

| 4 | 1-Bromohexadecane | n-Heptadecane | 78 |

| 5 | 1-Bromooctadecane | n-Nonadecane | 75 |

*Reaction Conditions: Alkyl bromide (1.0 equiv), Methylboronic acid (1.5 equiv), Pd/SBA-15 (catalyst), KOt-Bu (3.0 equiv), Toluene, 110 °C, 12 h.[9]

Table 2: Palladium-Catalyzed Methylation of Aryl Chlorides with Potassium Methyltrifluoroborate *

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorobenzonitrile | 4-Methylbenzonitrile | 95 |

| 2 | 4-Chloroacetophenone | 4-Methylacetophenone | 98 |

| 3 | 2-Chlorobenzonitrile | 2-Methylbenzonitrile | 85 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Methyl-4-(trifluoromethyl)benzene | 92 |

| 5 | 2-Anilino-6-chlorobenzoic acid | 2-Anilino-6-methylbenzoic acid | 75 |

*Reaction Conditions: Aryl chloride (0.4 mmol), KCH₃BF₃ (1.5 equiv), Pd catalyst, Base, Solvent, optimized by high-throughput experimentation.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Methylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

Methylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), methylboronic acid (0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.02 mmol), and K₃PO₄ (318 mg, 1.5 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Stir the reaction mixture vigorously at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of an Aryl Halide with Trimethylboroxine

This method is suitable for rapid reaction optimization and synthesis of small compound libraries.

Materials:

-

Aryl halide (1.0 equiv)

-

Trimethylboroxine (TMB) (0.5 equiv, as it contains 3 methyl groups)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

-

1,4-Dioxane

Procedure:

-

In a microwave vial, combine the aryl halide (e.g., 0.2 mmol), trimethylboroxine (12.5 mg, 0.1 mmol), and Pd(dppf)Cl₂ (7.3 mg, 0.01 mmol).

-

Add 1,4-dioxane (2 mL) and the 2 M aqueous Na₂CO₃ solution (0.2 mL, 0.4 mmol).

-

Seal the vial with a cap.

-

Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product further by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Protocol 1

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl Borinate as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the selective protection and deprotection of functional groups are paramount for the successful synthesis of complex molecules. Diols, containing two hydroxyl groups, often require temporary protection to prevent unwanted side reactions during subsequent synthetic steps. Boronic acids, such as methylboronic acid or phenylboronic acid, react with 1,2- and 1,3-diols to form cyclic boronic esters, commonly referred to as boronates. This reversible reaction provides an efficient method for diol protection.[1] The resulting boronate esters are typically stable under various reaction conditions, including chromatography, yet can be readily cleaved under mild conditions.[1]

This application note provides a comprehensive overview of the use of boronic acids for the protection of diols, with a focus on the principles, experimental protocols, and factors influencing the stability and reactivity of the resulting boronate esters. While the term "methyl borinate" is not standard, this document will address the use of boronic acids, including alkyl and aryl variants, for diol protection.

Advantages and Limitations of Boronic Esters as Diol Protecting Groups

The use of boronic esters for diol protection offers several distinct advantages:

-

Mild Formation and Cleavage Conditions: Boronate esters are typically formed under mild, often anhydrous, conditions and can be cleaved with mild aqueous base or acid, or through transesterification.[2][3]

-

Stability: The resulting cyclic boronate esters are often stable to a range of reaction conditions and can withstand purification by silica gel chromatography.[1]

-

Selectivity: Boronic acids can exhibit selectivity for cis-diols over trans-diols and can be used for the regioselective protection of polyols.[4]

-

Recoverable Reagents: In some cases, the boronic acid reagent can be recovered and reused after deprotection.[2]

However, there are also limitations to consider:

-

Hydrolytic Instability: While generally stable, the stability of boronate esters to hydrolysis can vary depending on the steric and electronic nature of the boronic acid and the diol.[5]

-

Equilibrium Considerations: The formation of boronate esters is a reversible process, which can lead to incomplete protection or premature deprotection under certain conditions.[6]

Quantitative Data Summary

The efficiency of diol protection using boronic acids is dependent on the specific boronic acid, the diol substrate, and the reaction conditions. The following table summarizes representative data on the formation and stability of boronate esters.

| Boronic Acid | Diol Substrate | Product | Yield (%) | Reference |

| 2,6-Bis(trifluoromethyl)phenylboronic acid | 1,2-Diol | Cyclic Boronate Ester | High | [2] |

| Phenylboronic Acid | Various Diols | Cyclic Boronate Esters | Moderate to Excellent | [1] |

| Alkylboronic Acids | 1,2-Diols | Higher ester formation than aryl acids | N/A | [7] |

Note: Quantitative yields are highly substrate-dependent. The provided data is for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,2-Diol with Phenylboronic Acid

This protocol describes a general method for the formation of a phenylboronate ester from a generic 1,2-diol.

Materials:

-

1,2-Diol (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Anhydrous toluene or other suitable aprotic solvent

-

Dean-Stark apparatus (or molecular sieves)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.

-

Add phenylboronic acid to the solution.

-

Heat the reaction mixture to reflux and allow it to stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Water will be collected in the Dean-Stark trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude boronate ester can often be used in the next step without further purification. If necessary, purify the product by silica gel chromatography.

Protocol 2: General Procedure for the Deprotection of a Phenylboronate Ester

This protocol outlines a common method for the cleavage of a phenylboronate ester to regenerate the diol.

Materials:

-

Phenylboronate ester (1.0 equiv)

-

Acetone or other suitable solvent

-

Water

-

Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

-

Standard glassware for workup and extraction

Procedure:

-

Dissolve the phenylboronate ester in a suitable solvent such as acetone.

-

Add water to the solution.

-

To facilitate hydrolysis, add a catalytic amount of acid or base.

-

Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.

-

Remove the organic solvent under reduced pressure.

-

Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.

-

Purify the diol by recrystallization or silica gel chromatography as needed.

A two-step deprotection of pinacolyl boronate esters involves transesterification with diethanolamine followed by hydrolysis with dilute acid.[3]

Visualizations

Reaction Mechanism

Caption: General reaction mechanism for diol protection.

Experimental Workflow

Caption: Typical experimental workflow for diol protection.

Logical Relationships

Caption: Advantages and limitations of boronic esters.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Methyl Borinates in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl borinates, with a primary focus on N-methyliminodiacetic acid (MIDA) boronates, in organic synthesis. These stable and versatile reagents have become indispensable tools for the construction of complex molecules, offering solutions for challenges in cross-coupling reactions and multi-step synthesis.

Introduction to MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are air- and chromatographically stable derivatives of boronic acids.[1] The MIDA ligand protects the boronic acid moiety, rendering it unreactive under a wide range of synthetic conditions.[1] This protective group can be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ, enabling its participation in subsequent reactions. This unique feature has led to the widespread adoption of MIDA boronates in several key applications.

Application: Suzuki-Miyaura Cross-Coupling Reactions

MIDA boronates are exceptionally useful in Suzuki-Miyaura cross-coupling reactions, serving as stable precursors for often unstable boronic acids.[2] The slow, controlled release of the boronic acid under basic conditions minimizes side reactions and degradation, leading to higher yields and cleaner reaction profiles, especially with challenging substrates like heteroaryl chlorides.[3]

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

A general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate is as follows:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 5:1 v/v).[4]

-

Add a base (e.g., K₃PO₄, 3.0 equiv).